1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxyethyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.
Urea Formation: The hydroxyethyl intermediate is then reacted with 4-methoxybenzyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2-(thiophen-2-yl)acetaldehyde.
Reduction: Formation of 1-(2-aminoethyl)-3-(4-methoxybenzyl)urea.
Substitution: Formation of 4-bromo- or 4-nitro- derivatives of the benzyl ring.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyethyl and methoxybenzyl groups can enhance binding affinity and specificity, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-(4-methoxybenzyl)urea: Lacks the thiophene ring, which may result in different reactivity and binding properties.
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea: Contains a phenyl group instead of a thiophene ring, potentially altering its electronic properties and interactions with biological targets.
Uniqueness: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-12-6-4-11(5-7-12)9-16-15(19)17-10-13(18)14-3-2-8-21-14/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYVTVPVGZOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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